

# comparative study of Ethyl 5-amino-2-methylnicotinate derivatives bioactivity

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## Compound of Interest

Compound Name: *Ethyl 5-amino-2-methylnicotinate*

Cat. No.: *B1343917*

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## Comparative Bioactivity of Nicotinate Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives of nicotinate and related compounds. Due to a scarcity of published data specifically on **Ethyl 5-amino-2-methylnicotinate** derivatives, this report broadens the scope to include structurally related nicotinic acid and nicotinate analogs to offer valuable insights into their potential as therapeutic agents.

This guide synthesizes experimental data from multiple studies, presenting a comparative overview of anti-inflammatory, anticancer, antimicrobial, and insecticidal activities. Detailed experimental protocols for key assays are provided to support the reproducibility and extension of these findings.

## Anti-inflammatory Activity

A series of novel nicotinate derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. The in vitro inhibitory activities against COX-1 and COX-2 were determined and compared with standard drugs like celecoxib, diclofenac, and indomethacin.

## Quantitative Data for Anti-inflammatory Activity

Compound	COX-1 IC50 (µM)	COX-2 IC50 (µM)	Selectivity Index (COX-1/COX-2)
3b	10.13	0.11	92.09
3e	9.86	0.12	82.17
4c	12.34	0.09	137.11
4f	11.78	0.09	130.89
Celecoxib	13.52	0.09	150.22
Indomethacin	0.13	0.21	0.62
Diclofenac	1.23	0.15	8.2

Data sourced from a study on nicotinate derivatives as potential anti-inflammatory agents[1].

## Experimental Protocols

### In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[1]

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2 $\alpha$  (PGF2 $\alpha$ ).

- Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
- Assay Procedure: Test compounds and a control (DMSO) were pre-incubated with the respective enzyme in a reaction buffer containing heme and phenol at 37°C for 10 minutes.
- Reaction Initiation: Arachidonic acid was added to initiate the enzymatic reaction.
- Reaction Termination: The reaction was stopped by the addition of a saturated stannous chloride solution in 1 N HCl.
- Quantification: The amount of PGF2 $\alpha$  produced was measured using a competitive EIA according to the manufacturer's instructions.

- Data Analysis: The IC<sub>50</sub> values were calculated from the concentration-response curves.

## Anticancer Activity

The cytotoxic effects of various heterocyclic compounds, including those with nicotinamide and other related scaffolds, have been evaluated against different cancer cell lines.

### Quantitative Data for Anticancer Activity (Cytotoxicity)

Compound	Cell Line	IC <sub>50</sub> (μM)
Rhein-phosphonate 5b	HepG-2	8.82 ± 0.95
Rhein-phosphonate 5b	Spca-2	9.01
2-anilino triazolopyrimidine 3d	HeLa	0.030 - 0.043
2-anilino triazolopyrimidine 3d	A549	0.030 - 0.043
2-anilino triazolopyrimidine 3d	HT-29	0.030 - 0.043
N-heteroaryl enamino amide 2b	AGS	41.10
N-heteroaryl enamino amide 2b	MCF-7	75.69

Data compiled from studies on rhein-phosphonate derivatives, 2-anilino triazolopyrimidines, and N-heteroaryl enamino amides[2][3][4].

## Experimental Protocols

### MTT Assay for Cytotoxicity[4][5]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

- MTT Addition: MTT solution was added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of cell growth, was calculated.

## Antimicrobial and Fungicidal Activity

Derivatives of nicotinamide and other nitrogen-containing heterocycles have been investigated for their efficacy against various microbial and fungal strains.

## Quantitative Data for Antimicrobial and Fungicidal Activity

Compound	Organism	MIC (µg/mL)	Inhibition (%)	IC <sub>50</sub> (µM)
1-[2-substituted ethyl]-2-methyl-5-nitroimidazole	Staphylococcus aureus	250	-	-
M1				
1-[2-substituted ethyl]-2-methyl-5-nitroimidazole	Streptococcus B	187.5	-	-
M3				
Nicotinamide derivative 4a	Botrytis cinerea	-	40.54	-
Nicotinamide derivative 4b	Succinate Dehydrogenase (SDH)	-	-	3.18

Data from studies on nitroimidazole and nicotinamide derivatives[6].

## Experimental Protocols

### Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Preparation of Inoculum: A standardized suspension of the test microorganism was prepared.
- Serial Dilutions: Two-fold serial dilutions of the test compounds were prepared in a liquid growth medium in 96-well microtiter plates.
- Inoculation: Each well was inoculated with the microbial suspension.
- Incubation: The plates were incubated under appropriate conditions for the test organism.
- Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

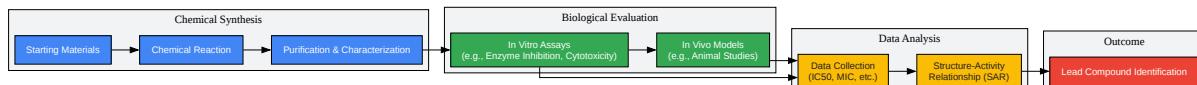
### Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay[6]

This assay measures the ability of compounds to inhibit the activity of the mitochondrial enzyme succinate dehydrogenase.

- Enzyme Source: Mitochondria were isolated from a suitable source (e.g., rat liver or specific fungi).
- Assay Mixture: The reaction mixture contained the mitochondrial suspension, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol).
- Compound Addition: Test compounds were added to the assay mixture.
- Activity Measurement: The reduction of the electron acceptor was monitored spectrophotometrically over time.
- Data Analysis: The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of the enzyme activity, was calculated.

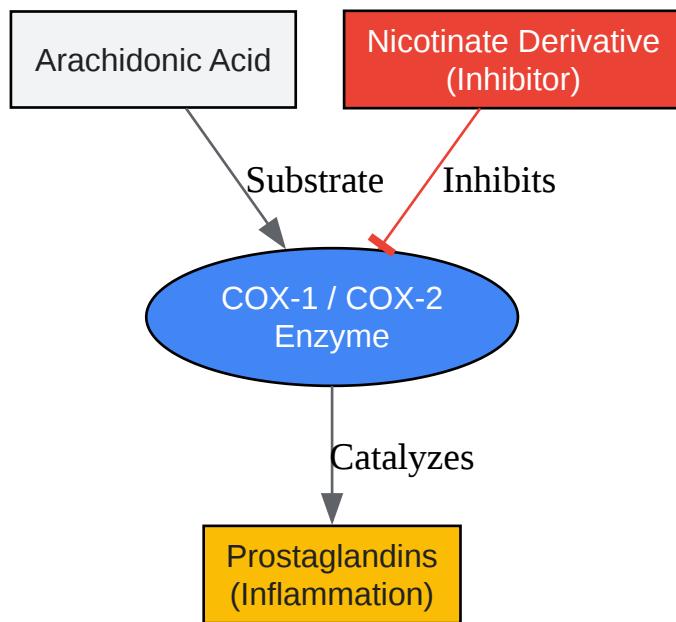
# Visualizing Experimental Workflows and Pathways

To better understand the experimental processes and the relationships between different stages of research, the following diagrams are provided.



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Caption: General workflow for the synthesis and biological evaluation of novel compounds.



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Caption: Simplified pathway of COX enzyme inhibition by nicotinate derivatives.

This comparative guide highlights the diverse biological activities of nicotinate derivatives and provides a foundation for future research in this area. The presented data and experimental

protocols are intended to aid researchers in the design and execution of their studies aimed at discovering novel therapeutic agents.

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